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molecular formula C10H10N2O B8771478 1-Acetyl-3-methylindazole

1-Acetyl-3-methylindazole

Cat. No. B8771478
M. Wt: 174.20 g/mol
InChI Key: PPNQRXQVQQPRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04678739

Procedure details

A mixture of 320 g (1.84 mol) of 1-acetyl-3-methylindazole, 327 g (1.84 mol) of N-bromosuccinimide and 3 liters of carbon tetrachloride solution containing 0.2 g of benzoyl peroxide was refluxed over a 2-hour period as the mixture was irradiated with light. After cooling to room temperature, 0.2 g of benzoyl peroxide was further added, and the reaction mixture was refluxed for additional three hours. After conclusion of the refluxing step, the reaction mixture was cooled to 20° C. to precipitate succinimide. The precipitate of succinimide was filtered out, and the filtrate was concentrated under reduced pressure. To the residue was added 1.2 liters of n-hexane to precipitate crystals. The crystals was filtered off, and washed with n-hexane. Thus, 275 g of crude bromomethyl body was obtained. It was found from measurements of thin-layer chromatograph and NMR spectrum that the crude bromomethyl body was contaminated by about 17% of dibromomethyl body.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH3:13])=[N:5]1)(=[O:3])[CH3:2].[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH2:13][Br:14])=[N:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
C(C)(=O)N1N=C(C2=CC=CC=C12)C
Name
Quantity
327 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
bromomethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed over a 2-hour period as the mixture
CUSTOM
Type
CUSTOM
Details
was irradiated with light
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for additional three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After conclusion of the refluxing step, the reaction mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
to precipitate succinimide
FILTRATION
Type
FILTRATION
Details
The precipitate of succinimide was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 1.2 liters of n-hexane
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals was filtered off
WASH
Type
WASH
Details
washed with n-hexane
CUSTOM
Type
CUSTOM
Details
Thus, 275 g of crude bromomethyl body was obtained

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1N=C(C2=CC=CC=C12)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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